
(1-Chlorocyclobutyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Chlorocyclobutyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2411195-97-4 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H . This indicates that the compound consists of a cyclobutyl ring with a chlorine atom and a methanamine group attached to it. The compound also forms a salt with hydrochloric acid . Physical And Chemical Properties Analysis
“(1-Chlorocyclobutyl)methanamine;hydrochloride” is a powder that is stored at room temperature . The molecular weight of the compound is 156.05 .Applications De Recherche Scientifique
Improved Industrial Synthesis of Antidepressant Sertraline
Sertraline hydrochloride's novel synthesis showcases its significance in pharmaceutical applications, particularly as an effective antidepressant. This research highlights the process's advantages in terms of environmental and safety aspects, indicating (1-Chlorocyclobutyl)methanamine hydrochloride's role in producing pharmaceutical ingredients with the required purity levels. The intermediate used, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, showcases its utility in synthesizing complex pharmaceutical compounds (Krisztina Vukics et al., 2002).
Ketamine Hydrochloride Structural Insights
The study on (S)-(+)-Ketamine hydrochloride provides structural insights into this anesthetic compound. Understanding the crystal structure aids in comprehending its potency differences and its interactions within biological systems. Such research is crucial for developing more effective and safer anesthetic agents, illustrating (1-Chlorocyclobutyl)methanamine hydrochloride's relevance in medicinal chemistry (P. Hakey et al., 2008).
Analytical Chemistry Applications
The application of bromine chloride in the precise determination of organic compounds, including those related to (1-Chlorocyclobutyl)methanamine hydrochloride, demonstrates its importance in analytical chemistry. This method's accuracy and efficiency in identifying and quantifying organic substances underscore its utility in research and industrial settings, contributing to advancements in chemical analysis techniques (K. Verma et al., 1978).
Synthesis of Zinc(II) Complexes
Research involving the synthesis and characterization of zinc(II) complexes using camphor-based iminopyridines, which potentially involves derivatives of (1-Chlorocyclobutyl)methanamine hydrochloride, underscores the compound's utility in catalysis and polymer science. These complexes' role in the ring-opening polymerization of rac-lactide highlights their importance in producing polylactic acid, a biodegradable polymer, demonstrating the compound's contribution to sustainable materials science (Kyuong Seop Kwon et al., 2015).
Environmental and Health Impacts of Chloromethanes
The comprehensive review on the fate of chloromethanes, including methylene chloride, in the environment provides critical insights into their impact on human health, ozone depletion, and global warming. This research is essential for understanding the environmental and health hazards posed by these compounds and their degradation products, informing regulatory policies and safety practices to mitigate their adverse effects (W. Tsai, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Propriétés
IUPAC Name |
(1-chlorocyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKJIYUFNRECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chlorocyclobutyl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


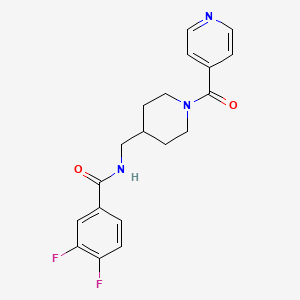
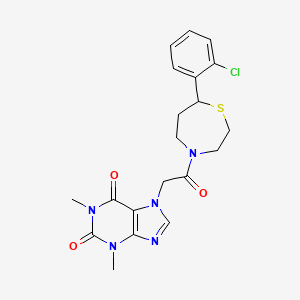
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)
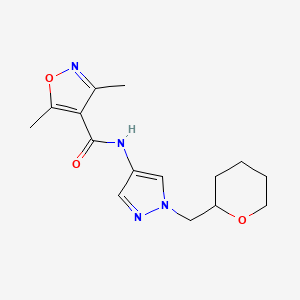
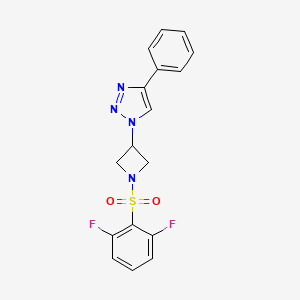
![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)
![2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2752521.png)

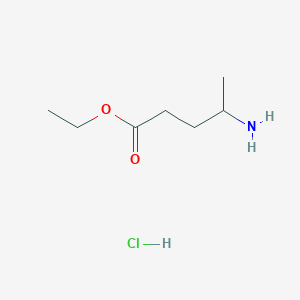
![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)
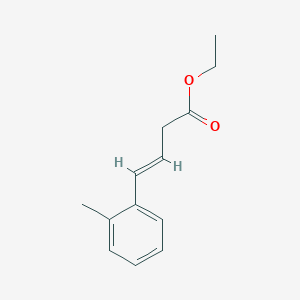
![5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2752530.png)